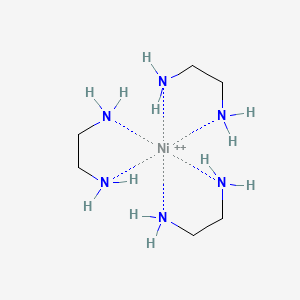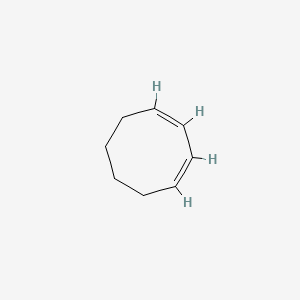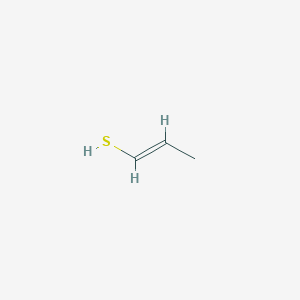
1-Propene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propene-1-thiol, also known as 1-mercapto-1-propene or propanethial, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1-Propene-1-thiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 1-propene-1-thiol can be found in onion-family vegetables. This makes 1-propene-1-thiol a potential biomarker for the consumption of this food product.
Prop-1-ene-1-thiol is the thioenol of propene. It derives from a hydride of a propene.
科学的研究の応用
Catalysis and Selective Hydrogenation
1-Propene-1-thiol plays a significant role in catalysis. Thiol-treated palladium nanosheets, for instance, have been developed for efficient and selective semihydrogenation of internal alkynes. 1-Propene-1-thiol exhibited over 97% selectivity toward semihydrogenation products like 1-phenyl-1-propene, indicating its potential in fine chemical synthesis (Zhao et al., 2018).
Synthesis Techniques
Research has been conducted on synthesizing 1-Propene-1-thiol through various methods. One such method involves hydrolyzing S-allyl-iso-thiourea bromide in an aqueous solution of sodium hydroxide and acidifying with dilute sulfuric acid, showcasing an approach for creating this compound for further applications (Liu Yu-ping, 2004).
Photocatalysis
1-Propene-1-thiol is also relevant in the field of photocatalysis. Studies have shown that photocatalytic synthesis of propan-1-thiol, a closely related compound, can be achieved at room temperature using TiO2 or CdS catalysts. This illustrates the potential of photocatalysis in thiochemistry, highlighting its use in creating thio-organic compounds (Schoumacker et al., 2002).
Surface Functionalization
Thiol surface functionalization via continuous phase plasma polymerization using 1-Propene-1-thiol has been explored. This method generates significant densities of thiol groups on various substrates, indicating its utility in conjugating proteins to thiol groups, a vital process in bioactive molecule attachment (Stynes et al., 2017).
Thiol-ene Chemistry
1-Propene-1-thiol is integral to thiol-ene chemistry, which is used extensively in polymer/materials synthesis and modification. This chemistry forms a critical tool in advanced macromolecular engineering and materials chemistry due to its high efficiency and broad range of applications (Lowe, 2014).
Aroma Impact in Food
In the context of food science, 1-Propene-1-thiol's derivatives, like 2-methyl-1-propene-1-thiol, have been identified as major odor-active components in foods such as pan-roasted white sesame seeds. These compounds significantly contribute to the characteristic aroma of these foods (Tamura et al., 2011).
Nanoparticle Immobilization
The immobilization of gold nanoparticles onto silicon surfaces using ω-alkene-1-thiol-stabilized gold nanoparticles, including 1-Propene-1-thiol, demonstrates its role in creating modified silicon surfaces with potential applications in nanotechnology and materials science (Yamanoi et al., 2004).
Radical Reactions and Conjugation
1-Propene-1-thiol is used in radical reactions for surface modification and conjugation, providing a facile tool for applications in bio- and medicinal chemistry. This demonstrates its versatility in chemical reactions and potential for creating new compounds (Bär et al., 2018).
Thiol-click Chemistry
Thiol-click chemistry, involving 1-Propene-1-thiol, offers a multifaceted toolbox for molecule synthesis and material applications. Its high yield reactions under benign conditions extend its utility across various fields, including chemical, biological, and engineering (Hoyle et al., 2010).
Electrochemical Studies
1-Propene-1-thiol has been studied for its electrochemical properties, particularly in modifying gold surfaces for the detection of compounds like 1,4-benzoquinone. This highlights its utility in developing electrochemical sensors and related technologies (Astudillo et al., 2010).
特性
CAS番号 |
925-89-3 |
|---|---|
分子式 |
C3H6S |
分子量 |
74.15 g/mol |
IUPAC名 |
(E)-prop-1-ene-1-thiol |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h2-4H,1H3/b3-2+ |
InChIキー |
RIZGKEIRSQLIBK-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/S |
SMILES |
CC=CS |
正規SMILES |
CC=CS |
その他のCAS番号 |
16696-81-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



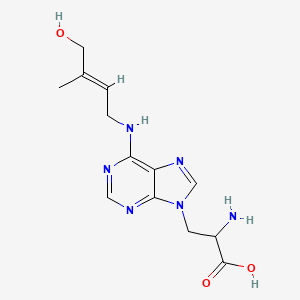




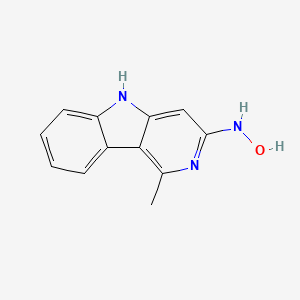
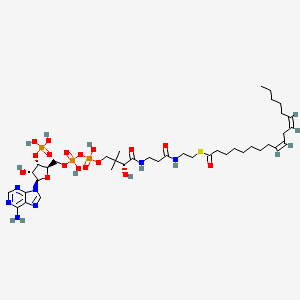
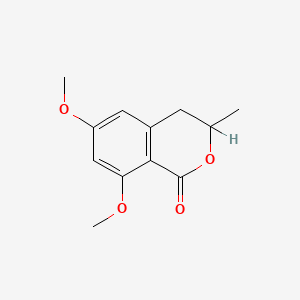


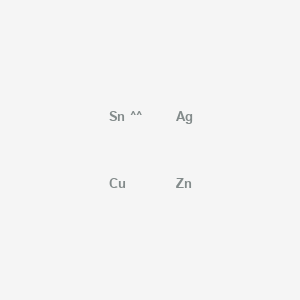
![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)
